1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
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Overview
Description
The compound “1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It is related to the class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been synthesized for various purposes, including potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various computational methods. For example, the GAUSSIAN 16W program package has been used for geometry optimization . This involves adjusting the positions of the atoms in the molecule to minimize the total energy.Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, aromatic nucleophilic substitution reactions have been used to synthesize related compounds . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the properties of similar compounds. For example, related compounds have been found to exhibit cytotoxicity at certain concentrations .Scientific Research Applications
Antihypertensive Agents
Compounds with structures similar to the specified compound have been explored for their potential antihypertensive activities. For instance, a series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties showed promising antihypertensive activity in vitro and in vivo, indicating their potential use in managing blood pressure (Bayomi et al., 1999).
Antimicrobial and Antitumor Agents
Novel pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing 1,2,3-triazole moiety have been synthesized, showing antimetabolite properties and attracting interest for their antitrypanosomal activity. These compounds demonstrate a broad pharmaceutical interest due to their antimicrobial properties (Abdelriheem et al., 2017).
Anticancer Agents
Compounds incorporating the specified chemical structure have been investigated for their potential as anticancer agents. Research into new 3-heteroarylindoles has shown that certain synthesized compounds exhibit moderate to high anticancer activity against human breast carcinoma cell lines, suggesting their usefulness in developing new cancer treatments (Abdelhamid et al., 2016).
Antidiabetic Drugs
Research on triazolo-pyridazine-6-yl-substituted piperazines has indicated their potential as anti-diabetic medications, evaluated over dipeptidyl peptidase-4 (DPP-4) inhibition mechanism and insulinotropic activities. This highlights the compound's relevance in developing treatments for diabetes through the modulation of DPP-4 activity (Bindu et al., 2019).
Future Directions
The compound and related compounds could be further studied for their potential applications. For example, they could be evaluated for their antiviral and antimicrobial activities . Additionally, their physical and chemical properties could be further analyzed, and their synthesis could be optimized .
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin-specific protease 28 (USP28) . USP28 plays a crucial role in regulating protein levels and is associated with the progression of certain human malignancies .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects the cell cycle regulation and EMT pathways . By inhibiting USP28, the compound disrupts these pathways, leading to a halt in cell proliferation and EMT progression .
Result of Action
The compound’s action results in the inhibition of cell proliferation and EMT progression in gastric cancer cell lines . This suggests potential therapeutic applications in the treatment of gastric cancer .
properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-4-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)15-7-5-14(2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKAJYUILURLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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